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Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Surface Chemistry of As-Prepared Carbonyl Iron Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of asprepared carbonyl iron powder (CIP), a material of significant interest across various scientific and industrial fields, including electronics, materials science, and pharmaceuticals.[1][2] This document details the synthesis process, inherent surface characteristics, and the critical experimental protocols used for its characterization.

Introduction to Carbonyl Iron Powder

Carbonyl iron powder is a high-purity form of iron, distinguished by its ultra-fine, spherical microparticles, typically ranging from sub-micron to 10 microns in diameter.[1][3][4] It is produced through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅), a process that yields iron with exceptional purity (typically >97.5%).[1][5] The "as-prepared" powder is not simply pure iron; its surface is a complex interface governed by the synthesis method and subsequent handling. This surface chemistry is paramount as it dictates the powder's reactivity, stability, dispersibility in various media, and ultimately its performance in applications such as magnetic cores, metal injection molding (MIM), radar-absorbing materials, and as a bioavailable source of dietary iron.[1][3]

Synthesis and Surface Formation

Foundational & Exploratory





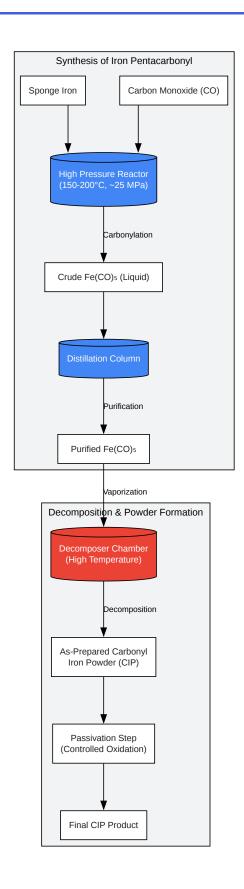
The unique properties of CIP are a direct result of its manufacturing process. The synthesis involves two primary stages: the formation of iron pentacarbonyl and its subsequent decomposition.

- Formation of Iron Pentacarbonyl (Fe(CO)₅): Sponge iron is reacted with carbon monoxide (CO) under high pressure (e.g., 11.0-30.0 MPa) and elevated temperatures (150-200°C).[6] This yields liquid iron pentacarbonyl, which can be purified by distillation.[4]
- Thermal Decomposition: The purified Fe(CO)₅ vapor is then decomposed at elevated temperatures (e.g., 250-320°C in the top zone and 370-500°C in the bottom zone of a decomposer) and controlled pressure.[7][8] This process breaks the iron-carbonyl bonds, causing elemental iron to deposit as spherical particles with an "onion-skin" layered structure.[3][7]

During decomposition, residual carbon, oxygen, and nitrogen from the carbonyl ligands and process gases become incorporated into the particle structure, primarily at the surface.[5] A crucial final step involves passivation, where the highly reactive surface of the newly formed iron particles is intentionally oxidized in a controlled manner to form a stable, thin oxide layer. This passivation is critical for preventing pyrophoric activity and ensuring the powder's stability during storage and handling.

A diagram illustrating the production workflow is provided below.





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Caption: Workflow for the synthesis of Carbonyl Iron Powder (CIP).



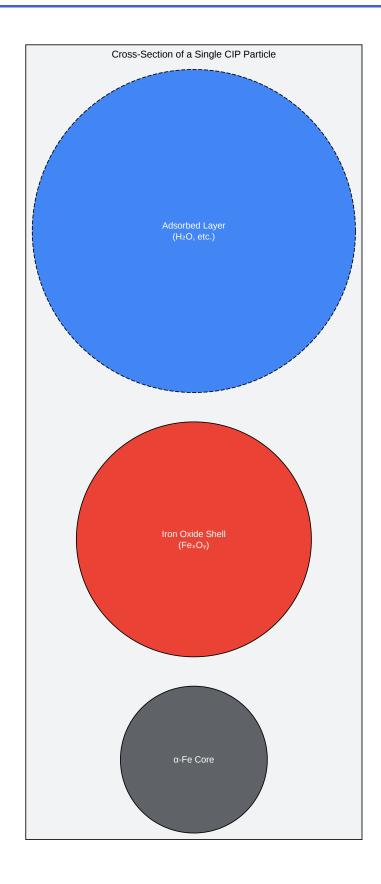
Surface Composition and Structure

The surface of as-prepared CIP is not a simple iron interface but a complex core-shell structure. Understanding this structure is essential for predicting its chemical behavior.

- Iron Core (α-Fe): The bulk of each particle consists of body-centered cubic (BCC) α-Fe.[9]
- Iron Oxide Layer: A thin, passivating layer of iron oxides is present on the surface. This layer is a mixture of different oxides, including iron(II) oxide (FeO), iron(III) oxide (Fe2O3), and iron(II,III) oxide (Fe3O4).[10][11] This native oxide layer is hydrophilic and provides sites for the adsorption of other molecules.[10]
- Impurities: The characteristic "onion-skin" structure of standard grade CIP contains layers of impurities, primarily carbon, nitrogen, and oxygen.[3] These elements are remnants of the decomposition process.
- Adsorbed Species: Due to the hydrophilic nature of the oxide layer, water molecules from the atmosphere are readily adsorbed onto the particle surface.[10]

A visual representation of this layered structure is shown below.





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Caption: Core-shell structure of an as-prepared CIP particle.



Quantitative Data Summary

The physical and chemical properties of CIP can vary based on the manufacturing grade. Standard grades (often denoted as 'S' grades) retain more impurities, while reduced grades ('R' grades) undergo an additional hydrogen reduction step to increase purity.[3]

Table 1: Typical Properties of As-Prepared Carbonyl Iron Powder

| Property | Grade 'S' (Standard) | Grade 'R' (Reduced/Soft) | Reference(s) |
|-----------------------|-------------------------|-----------------------------|--------------|
| Iron (Fe) Purity | ~97.5% | >99.5% | [3][5] |
| Carbon (C) Content | ≤ 1.0 wt.% | ≤ 0.1 wt.% | [7] |
| Oxygen (O) Content | ≤ 0.5 wt.% | ≤ 0.4 wt.% | [7] |
| Nitrogen (N) Content | ≤ 1.0 wt.% | ≤ 0.1 wt.% | [7] |
| Particle Size (Avg.) | 1 - 10 μm | 2 - 10 μm | [1][7] |
| Particle Shape | Spherical | Spherical | [1][5] |
| Crystalline Structure | Onion-skin layered | Non-layered | [7] |

Table 2: Representative Surface Composition by XPS

X-ray Photoelectron Spectroscopy (XPS) reveals the elemental composition and chemical states at the particle surface (top 5-10 nm). While exact values vary, a typical analysis of asprepared CIP would show the following.

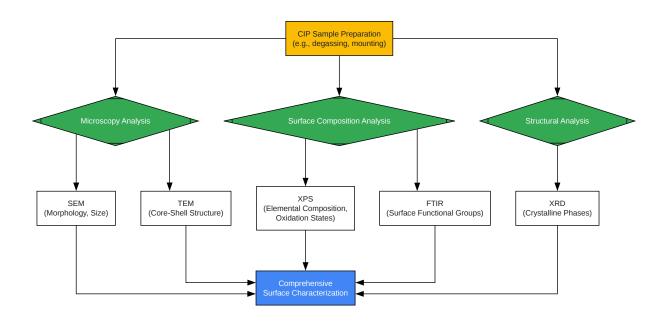


| Element | Chemical State | Typical Binding Energy (eV) | Purpose of Analysis |
|---|----------------------------|--|--|
| Fe 2p | Fe ^o (metallic) | ~707 | Confirms presence of elemental iron core. |
| Fe ²⁺ (e.g., in FeO) | ~709-711 | Identifies lower oxidation state oxides. | |
| Fe ³⁺ (e.g., in Fe ₂ O ₃) | ~711-713 | Identifies higher oxidation state oxides. | |
| O 1s | Metal Oxides (O²-) | ~530 | Quantifies oxygen in the passivating oxide layer. |
| Hydroxides (-OH) | ~531-532 | Indicates adsorbed water or surface hydroxyl groups. | |
| C 1s | Adventitious Carbon | ~284.8 | Reference peak and indicator of surface contamination. |
| Carbonyl/Carboxylate | >286 | May indicate residual organic species. | |

Experimental Protocols for Surface Characterization

A multi-technique approach is required to fully characterize the surface of CIP. The logical workflow for this analysis is presented below, followed by detailed methodologies for key techniques.





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Caption: Experimental workflow for CIP surface characterization.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation states of elements on the particle surface.

 Sample Preparation: A small amount of the "as-received" CIP is mounted onto a sample holder using double-sided conductive carbon tape. The powder is gently pressed to ensure a flat, uniform surface. To minimize atmospheric contamination, the sample is loaded into the instrument's introduction chamber and evacuated as quickly as possible.



- Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
- Data Acquisition:
 - A survey scan (0-1300 eV binding energy range) is first acquired to identify all elements present on the surface.[12]
 - High-resolution scans are then performed for the specific elements of interest (e.g., Fe 2p, O 1s, C 1s, N 1s).[12][13]
 - An argon ion gun may be used for depth profiling to analyze the composition beneath the immediate surface layer.
- Data Analysis: The spectra are charge-corrected by setting the adventitious C 1s peak to a binding energy of 284.8 eV.[12] The high-resolution spectra are then fitted with component peaks (deconvolution) to identify and quantify the different chemical states of each element.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify chemical bonds and functional groups on the particle surface.

- Sample Preparation: The KBr pellet method is commonly used. Approximately 1-2 mg of CIP is intimately mixed and ground with ~200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)
 or mercury cadmium telluride (MCT) detector.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is collected.
 - The sample pellet is placed in the beam path and its spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[12]
 - Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.



- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying characteristic absorption bands. For as-prepared CIP, key peaks include:
 - A broad band around 3400 cm⁻¹ and a peak near 1630 cm⁻¹ corresponding to O-H stretching and bending vibrations of adsorbed water.[14]
 - Peaks in the low-frequency region (e.g., below 600 cm⁻¹) are characteristic of Fe-O stretching vibrations from the surface oxide layer.[15]

Scanning and Transmission Electron Microscopy (SEM/TEM)

Objective: To visualize particle morphology, size distribution, and the core-shell structure.

- Sample Preparation (SEM): A small amount of CIP is dispersed onto a carbon-coated aluminum stub. A gentle puff of dry air or nitrogen is used to remove excess, loose powder.
 For high-resolution imaging, the sample may be sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.[12]
- Sample Preparation (TEM): The powder is first dispersed in a volatile solvent like ethanol or isopropanol. The suspension is sonicated for a few minutes to break up agglomerates. A drop of the dilute suspension is then placed onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry completely.[10]
- Imaging:
 - SEM: Provides information on the overall morphology, sphericity, surface texture, and size distribution of the particles.[9] Energy-dispersive X-ray spectroscopy (EDS/EDX) can be coupled with SEM to perform elemental mapping of the surface.[12][16]
 - TEM: Offers much higher resolution, allowing for the direct visualization and measurement of the core-shell structure, including the thickness of the surface oxide or any other coating layer.[10][17]

Conclusion



The surface of as-prepared carbonyl iron powder is a complex and critical feature that is fundamentally different from its bulk composition. It consists of a metallic iron core encapsulated within a passivating iron oxide shell, which is further decorated with impurities and adsorbed atmospheric species. This inherent core-shell structure, a direct consequence of its unique synthesis process, governs the material's performance and reactivity. A thorough characterization of this surface, employing a suite of analytical techniques such as XPS, FTIR, and electron microscopy, is essential for researchers and developers seeking to harness the full potential of CIP in advanced applications. Understanding and potentially modifying this surface chemistry is the key to tailoring CIP for specific, high-performance roles in science and industry.

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- To cite this document: BenchChem. ["surface chemistry of as-prepared carbonyl iron powder"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782402#surface-chemistry-of-as-prepared-carbonyl-iron-powder]

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